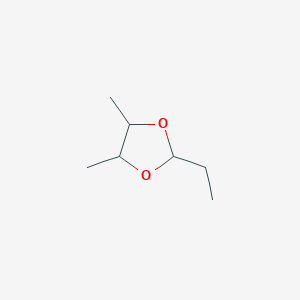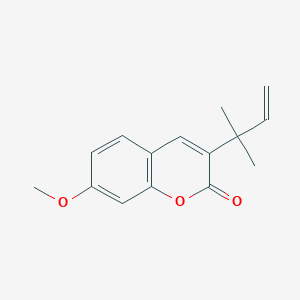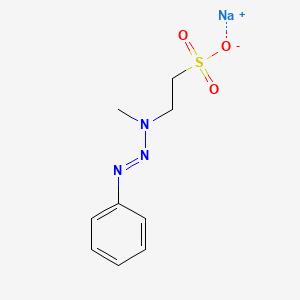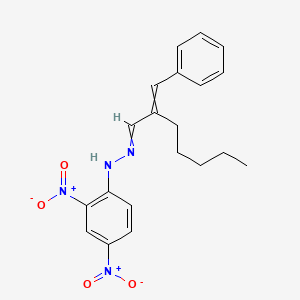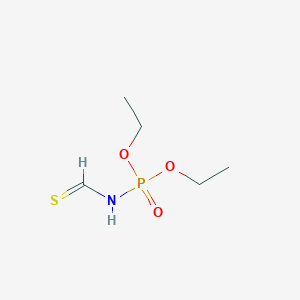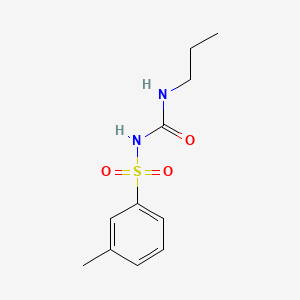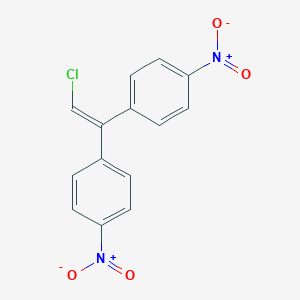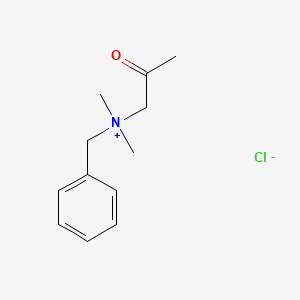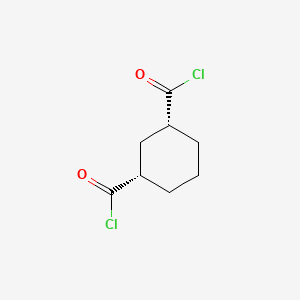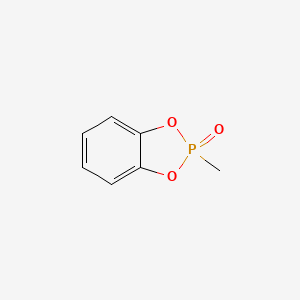
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a chemical compound with the molecular formula C7H7O3P. It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphospholane ring.
Méthodes De Préparation
The synthesis of 2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable phosphorus-containing precursor with a diol. One common method involves the reaction of phosphorus trichloride with a diol in the presence of a base, followed by oxidation to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can be compared with other similar compounds, such as:
2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one: This compound has a similar dioxaphospholane ring structure but differs in its substituents.
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one: This compound contains a chloromethyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a variety of applications .
Propriétés
Numéro CAS |
13969-05-6 |
|---|---|
Formule moléculaire |
C7H7O3P |
Poids moléculaire |
170.10 g/mol |
Nom IUPAC |
2-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H7O3P/c1-11(8)9-6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Clé InChI |
IWDSKRSOCIADMT-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)


